molecular formula C3H7ClFN B11822738 (1S)-2-fluorocyclopropan-1-amine;hydrochloride

(1S)-2-fluorocyclopropan-1-amine;hydrochloride

Cat. No.: B11822738
M. Wt: 111.54 g/mol
InChI Key: DYTNTYHQHKPQEX-CYULUMSASA-N
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Description

(1S)-2-fluorocyclopropan-1-amine;hydrochloride is a chemical compound that features a cyclopropane ring substituted with a fluorine atom and an amine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-fluorocyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by fluorination and amination steps. One common method includes:

    Cyclopropanation: Starting with an alkene, a cyclopropane ring is formed using a reagent like diazomethane or a Simmons-Smith reagent.

    Fluorination: The cyclopropane intermediate is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Amination: The fluorinated cyclopropane undergoes amination using ammonia or an amine source under suitable conditions.

    Formation of Hydrochloride Salt: The final amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-fluorocyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

(1S)-2-fluorocyclopropan-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-2-fluorocyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-fluorocyclopropan-1-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    Cyclopropan-1-amine: Does not contain the fluorine atom, resulting in different chemical and biological properties.

    2-chlorocyclopropan-1-amine;hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

(1S)-2-fluorocyclopropan-1-amine;hydrochloride is unique due to the presence of both the fluorine atom and the amine group on the cyclopropane ring, combined with the stability provided by the hydrochloride salt. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C3H7ClFN

Molecular Weight

111.54 g/mol

IUPAC Name

(1S)-2-fluorocyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2?,3-;/m0./s1

InChI Key

DYTNTYHQHKPQEX-CYULUMSASA-N

Isomeric SMILES

C1[C@@H](C1F)N.Cl

Canonical SMILES

C1C(C1F)N.Cl

Origin of Product

United States

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